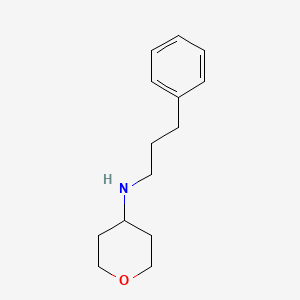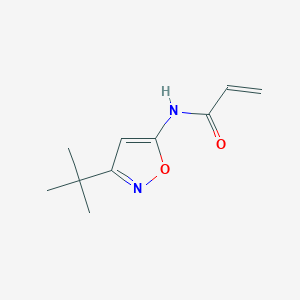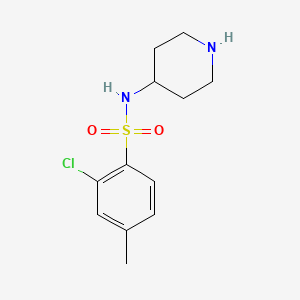
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, also known as PBD or carfilzomib, is a proteasome inhibitor drug that has been extensively researched for its potential therapeutic applications in various diseases, including cancer. Proteasomes are enzyme complexes that play a crucial role in the degradation of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. The inhibition of proteasome activity by PBD has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
作用机制
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome, a key enzyme complex involved in protein degradation. This inhibition leads to the accumulation of misfolded and damaged proteins, which triggers the unfolded protein response and ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to modulate the immune system and enhance the activity of natural killer cells, making it a promising candidate for immunotherapy.
实验室实验的优点和局限性
One of the main advantages of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide as a research tool is its specificity for the chymotrypsin-like activity of the proteasome, which allows for the selective inhibition of this enzyme complex without affecting other cellular processes. However, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have off-target effects on other proteases and enzymes, which can complicate data interpretation. Additionally, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide is a highly potent and irreversible inhibitor of the proteasome, which can make it difficult to control the extent of proteasome inhibition in experiments.
未来方向
There are several future directions for research on N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective proteasome inhibitors, the identification of biomarkers to predict response to N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide treatment, and the investigation of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's potential applications in other diseases, such as Alzheimer's disease and rheumatoid arthritis. Additionally, there is a need for further research on the mechanisms underlying N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's anti-inflammatory and immunomodulatory effects, as well as the potential for combination therapies with other anti-cancer agents.
合成方法
The synthesis of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-pyrrolidine to form the amide. The resulting compound is then treated with sodium hydride and 1,3-dibromopropane to yield the final product, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide.
科学研究应用
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, including multiple myeloma, lymphoma, and solid tumors. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, leading to the accumulation of misfolded and damaged proteins and ultimately resulting in cell death. N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has also been shown to have anti-angiogenic and anti-inflammatory effects, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease.
属性
IUPAC Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-9-3-4-13-6-9)8-1-2-10-11(5-8)17-7-16-10/h1-2,5,9,13H,3-4,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKGLXTWQJRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)



![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)


![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)